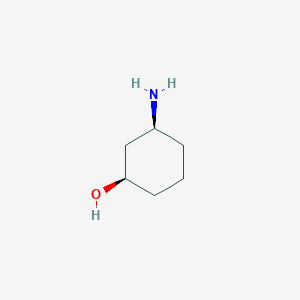

(1R,3S)-3-Aminocyclohexanol

描述

Structure

3D Structure

属性

IUPAC Name |

(1R,3S)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480732 | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110772-22-9 | |

| Record name | 3-Aminocyclohexanol, (1R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Catalysts

Stereochemical Outcomes

-

Enantiomeric Excess (ee) : 88–95% ee for this compound when using (S)-BINAP-Ru catalysts.

-

Byproducts : Over-reduction to cyclohexylamine derivatives occurs if reaction times exceed optimal ranges.

Enzymatic Kinetic Resolution

Enzymatic methods resolve racemic mixtures of 3-aminocyclohexanol through selective acylations or hydrolyses. Novozym 435 and Lipase PS Amano SD are frequently utilized for their high enantioselectivity.

Protocol for Lipase-Catalyzed Resolution

Performance Metrics

Diastereomeric Salt Formation

Chiral resolution via diastereomeric salts is a scalable alternative for industrial production. (R)-Mandelic acid is the resolving agent of choice due to its cost-effectiveness and high selectivity.

Stepwise Procedure

-

Salt Formation : Racemic 3-aminocyclohexanol is reacted with (R)-mandelic acid in ethanol at reflux.

-

Crystallization : The (1R,3S)-mandelate salt precipitates preferentially, while the undesired enantiomers remain in solution.

-

Liberation : The free amine is recovered via ion-exchange chromatography or basification.

Key Data

Chemoenzymatic Synthesis Approaches

Multi-step routes combining chemical and enzymatic steps enhance stereochemical precision. A representative pathway involves:

Optimization Insights

-

Cofactor Regeneration : Glucose dehydrogenase (GDH) systems improve cost-efficiency by recycling NADPH.

-

Reaction Scale : Pilot-scale trials achieved 85% yield and 97% ee.

Comparative Analysis of Preparation Methods

The table below evaluates critical parameters across synthetic strategies:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 90 | 95 | High | Moderate |

| Enzymatic Resolution | 40 | >99 | Medium | High |

| Diastereomeric Salt Formation | 70 | 99 | High | Low |

| Chemoenzymatic Synthesis | 85 | 97 | Medium | Moderate |

Key Observations :

化学反应分析

Types of Reactions: (1R,3S)-3-Aminocyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of 3-aminocyclohexanone or 3-aminocyclohexanal.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

Scientific Research Applications

(1R,3S)-3-Aminocyclohexanol has numerous applications across various scientific disciplines:

Organic Synthesis

- Chiral Building Block : It serves as an essential chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are vital in pharmaceuticals.

Biological Studies

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. For example, it has been studied for its potential to inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit, similar to other aminocyclitol antibiotics.

- Ligand Properties : It has been explored as a ligand in biochemical assays, enhancing its utility in drug design and development.

Medicinal Chemistry

- Therapeutic Applications : this compound is being investigated for its potential therapeutic effects. It acts as a precursor in synthesizing β-carboline alkaloids, which exhibit various biological activities including sedative and antitumor properties .

Industrial Applications

- Production of Fine Chemicals : The compound is utilized in the production of fine chemicals and serves as an intermediate in pharmaceutical synthesis processes .

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing novel antitumor agents using this compound as a precursor. The synthesized β-carboline derivatives were evaluated for cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range, demonstrating potent antitumor activity .

Case Study 2: Enzyme Kinetic Resolution

Another investigation explored the kinetic resolution of racemic 3-aminocyclohexanols using this compound as a chiral auxiliary. The study achieved high enantiomeric excess (>99% ee) in producing enantiomerically pure compounds, showcasing the utility of this amino alcohol in asymmetric synthesis .

Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | 3-Aminocyclohexanone |

| Reduction | Amino group can be reduced to form primary amines | Cyclohexylamine derivatives |

| Substitution | Amino and hydroxyl groups can participate in nucleophilic substitution | N-alkyl or N-acyl derivatives |

作用机制

The mechanism of action of (1R,3S)-3-Aminocyclohexanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target. The amino and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

The stereochemistry and positional arrangement of functional groups in aminocyclohexanol derivatives critically affect their properties. Key comparisons include:

Table 1: Stereochemical and Positional Isomers

Key Observations :

- Steric Effects : The (1R,3S) configuration may confer distinct solubility or reactivity compared to its (1S,3S) and (1R,3R) isomers due to spatial arrangement .

- Positional Isomerism: Moving the amino group to the 2- or 4-position (e.g., cis-2-aminocyclohexanol HCl) alters melting points and commercial availability. For instance, cis-2-aminocyclohexanol HCl is priced 7.5× higher than its trans isomer .

Ring Size Variants: Cyclohexanol vs. Cyclopentanol

Replacing the six-membered cyclohexanol ring with a five-membered cyclopentanol ring modifies steric and electronic properties:

Table 2: Cyclopentanol Derivatives

Key Observations :

- Ring Size Impact: Cyclopentanol derivatives (e.g., 1279032-31-3) exhibit reduced molecular weight and altered pharmacokinetics compared to cyclohexanol analogs, making them suitable for specific therapeutic applications .

Functional Group Modifications

Substituting the hydroxyl or amino group with other moieties drastically changes chemical behavior:

Table 3: Functional Group Variants

Key Observations :

- Esterification: Derivatives like trans-4-amino-1-(m-cresolglycolyl)cyclohexane demonstrate expanded pharmacological roles, such as expectorant activity .

生物活性

(1R,3S)-3-Aminocyclohexanol is a chiral amino alcohol that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique stereochemistry imparts distinct biological activities and makes it a valuable precursor in the synthesis of biologically active compounds. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with an amino group (-NH2) and a hydroxyl group (-OH) at the 3rd position. The stereochemistry is denoted as "1R,3S," indicating the specific spatial arrangement of these functional groups. This configuration is crucial for its biological interactions.

- Molecular Formula : C6H13NO

- Molecular Weight : 115.18 g/mol

- CAS Number : 1110772-22-9

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential role as an enzyme inhibitor. It can interact with various enzymes through hydrogen bonding due to its hydroxyl and amino groups, affecting their activity.

- Ligand Binding : this compound acts as a ligand in biochemical assays, binding to specific receptors or proteins and modulating their function.

- Chirality-Induced Effects : Its chirality allows it to participate in asymmetric synthesis, making it useful for producing enantiomerically pure compounds that exhibit distinct biological properties compared to their racemic mixtures.

Biological Activities

The compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives synthesized from this compound possess antitumor properties. For instance, β-carboline derivatives derived from this compound have demonstrated significant cytotoxicity against various cancer cell lines.

- Sedative and Anticonvulsant Effects : Research indicates that certain derivatives may exhibit sedative and anticonvulsant activities, making them potential candidates for treating neurological disorders.

- Antimicrobial Properties : Related compounds have been shown to exert antimicrobial effects by targeting bacterial ribosomal subunits, which may also apply to this compound in specific contexts.

Case Study 1: Synthesis of Antitumor Agents

A study explored the synthesis of novel antitumor agents using this compound as a precursor. The synthesized β-carboline derivatives were evaluated for cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity.

Case Study 2: Enzyme Kinetic Resolution

Another investigation focused on the kinetic resolution of racemic 3-aminocyclohexanols using this compound as a chiral auxiliary. The study achieved high enantiomeric excess (>99% ee) in the production of enantiomerically pure compounds, showcasing the utility of this amino alcohol in asymmetric synthesis .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Amino Alcohol | Antitumor, Sedative | Drug Development |

| Spectinomycin | Aminocyclitol Antibiotic | Antibacterial | Antibiotic Therapy |

| Trans-2-Aminocyclohexanol | Amino Alcohol | Analgesic | Pain Management |

常见问题

Q. Table 1. Key Spectroscopic Data for this compound Derivatives

| Parameter | Value/Description | Reference |

|---|---|---|

| NMR (DO) | δ 3.19–3.26 (m, 1H, axial proton) | |

| NMR | 49.91 (amine), 45.02 (hydroxyl) | |

| HRMS (m/z) | Calculated: 142.0863; Found: 142.0859 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。